4-Chlorobenzoyl chloride
Overview
Description
4-Chlorobenzoyl chloride is a chemical compound that serves as an important intermediate in organic synthesis. It is used in various chemical reactions to introduce the 4-chlorobenzoyl functional group into other molecules. The compound is characterized by the presence of a chlorine atom attached to the benzene ring, which is further connected to a carbonyl chloride group.
Synthesis Analysis
The synthesis of compounds related to 4-chlorobenzoyl chloride has been reported in several studies. For instance, the synthesis of ethyl 4-hydrazinobenzoate hydrochloride involves the use of 4-chlorobenzoyl chloride as a starting material . Another study describes the one-pot synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, where 4-chlorobenzoyl chloride reacts with phenyl hydrazine and dimethyl acetylenedicarboxylate . Additionally, quinolin-8-yl 4-chlorobenzoate is synthesized via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of compounds derived from 4-chlorobenzoyl chloride has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure of ethyl 4-hydrazinobenzoate hydrochloride shows complex sheets formed by hydrogen bonds . Similarly, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate reveals an orthorhombic system with offset π-stacking between the planar benzoyl-substituted diazole moieties . Quinolin-8-yl 4-chlorobenzoate exhibits orthogonal orientation between aromatic rings in the solid state, characterized by various intermolecular interactions .
Chemical Reactions Analysis
4-Chlorobenzoyl chloride is involved in nucleophilic aromatic substitution reactions. The chlorine kinetic isotope effect on the dehalogenation of 4-chlorobenzoyl-CoA catalyzed by 4-chlorobenzoyl-CoA dehalogenase has been measured, indicating a sensitive transition state for the dissociation of the chloride ion . Another study suggests that 4-chlorobenzoyl CoA dehalogenase catalyzes the replacement of the chlorine substituent with a hydroxyl group through an S_NAr mechanism, forming an aryl-enzyme intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorobenzoyl chloride derivatives are characterized by their spectroscopic data, crystallography, and thermal analyses. For instance, the crystal structure of quinolin-8-yl 4-chlorobenzoate was determined using NMR, IR, UV-Vis spectroscopy, MS spectrometry, DSC, TG, and X-ray diffraction . The compound's antitumor properties were also evaluated, showing low activity against certain cancer cell lines . Another study on the crystal structure of 4-chlorobenzoic acid–quinoline highlights the planarity of the 4-chlorobenzoic acid molecule and the intermolecular hydrogen bonds forming a layer in the crystal .
Scientific Research Applications
Enzymatic Dehalogenation Mechanisms
4-Chlorobenzoyl chloride is a critical compound in the study of enzymatic dehalogenation mechanisms. Crooks et al. (1995) explored its role in the dehalogenation reaction catalyzed by 4-chlorobenzoyl CoA dehalogenase. This enzyme replaces the chlorine substituent on 4-chlorobenzoyl CoA with a hydroxyl group, suggesting a potential mechanism via an S_NAr mechanism, involving displacement of chloride by an enzymic carboxylate followed by hydrolysis of an aryl-enzyme intermediate (Crooks et al., 1995). Similarly, studies by Luo et al. (2001) on the role of active site binding interactions in 4-chlorobenzoyl-coenzyme A dehalogenase catalysis revealed insights into the enzyme's mechanism and catalytic efficacy (Luo et al., 2001).
Chlorine Kinetic Isotope Effect
Lewandowicz et al. (2002) determined the chlorine kinetic isotope effect on the 4-chlorobenzoyl-CoA dehalogenase-catalyzed nucleophilic aromatic substitution. Their findings indicated a transition state sensitive to the chlorine isotopic substitution, which contributes to understanding the catalytic process at a molecular level (Lewandowicz et al., 2002).
Synthesis and Chemical Reactions
In the field of organic synthesis, 4-chlorobenzoyl chloride is a versatile intermediate. A study by Singh and Kale (1999) investigated its chlorination to 4-chlorobenzyl chloride, demonstrating its applicability in chemical reactions under different conditions (Singh & Kale, 1999). Additionally, Wang et al. (2000) described a facile method for synthesizing diacyl semicarbazides using 4-chlorobenzoyl chloride, highlighting its role in the production of chemical compounds (Wang et al., 2000).
Antimicrobial Applications
Eldeab (2019) explored the antimicrobial evaluation of substituted pyridyl 4-chlorobenzoates, synthesized using 4-chlorobenzoyl chloride. This research underscores the compound's relevance in developing antimicrobial agents (Eldeab, 2019).
Industrial Applications
In the industrial sector, Feng et al. (2019) investigated the amidation reaction between 4-chlorobenzoyl chloride and diisopropylamine, demonstrating process intensification strategies in pharmaceutical manufacturing (Feng et al., 2019).
Safety And Hazards
4-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chlorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDDEGICSMIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051619 | |
Record name | 4-Chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; mp = 12-14 deg C; [Acros Organics MSDS] | |
Record name | 4-Chlorobenzoyl chloride | |
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URL | https://haz-map.com/Agents/20020 | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | 4-Chlorobenzoyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20020 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Chlorobenzoyl chloride | |
CAS RN |
122-01-0 | |
Record name | 4-Chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ7JCV2YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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